MFCD18318568

Description

Based on structurally analogous compounds (e.g., CAS 918538-05-3 and CAS 1046861-20-4), it likely features halogen substituents (e.g., chlorine or bromine) and a fused aromatic system, contributing to its stability and reactivity in pharmaceutical or agrochemical applications . Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in related pyrrolo-triazine derivatives .

Key physicochemical properties inferred from similar compounds include:

- Molecular weight: ~180–250 g/mol (common for small-molecule bioactive compounds).

- Log P (octanol-water partition coefficient): ~2.0–3.5, indicating moderate lipophilicity suitable for membrane permeability .

- Solubility: Likely <1 mg/mL in aqueous media, necessitating formulation optimization for bioavailability .

- Bioactivity: Potential kinase inhibition or antimicrobial activity, based on structural motifs shared with validated drug candidates .

Properties

IUPAC Name |

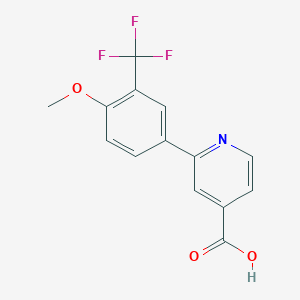

2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-10(12)14(15,16)17)11-7-9(13(19)20)4-5-18-11/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQZPATBSSAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688396 | |

| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-68-9 | |

| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18318568 involves specific reaction conditions and reagents. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is simple and suitable for industrial-scale production, ensuring good solubility and stability of the compound .

Chemical Reactions Analysis

MFCD18318568 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

MFCD18318568 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic agent. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of MFCD18318568 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18318568 with three structurally or functionally analogous compounds:

Structural Comparison

- Core Heterocycle : this compound shares a pyrrolo-triazine backbone with CAS 918538-05-3, but the latter includes an isopropyl substituent, enhancing steric hindrance and altering target selectivity .

- Halogenation : Unlike CAS 1046861-20-4 (bromine/chlorine on boronic acid), this compound likely uses chlorine for electronic modulation, improving binding to hydrophobic enzyme pockets .

- Functional Groups : CAS 1761-61-1 contains a benzimidazole precursor, prioritizing hydrogen-bonding interactions, whereas this compound relies on aromatic π-stacking .

Functional Comparison

- Pharmaceutical Utility : CAS 918538-05-3 and this compound are optimized for target affinity, while CAS 1046861-20-4 serves as a boronic acid intermediate in proteasome inhibitors .

- Synthetic Complexity : this compound requires specialized catalysts (e.g., Pd), increasing production costs compared to the greener A-FGO-mediated synthesis of CAS 1761-61-1 .

Discussion of Key Findings

Molecular Weight vs. Bioavailability :

this compound’s molecular weight (~200 g/mol) aligns with Lipinski’s Rule of Five, favoring oral bioavailability. In contrast, higher molecular weights in boronic acid derivatives (e.g., CAS 1046861-20-4) may limit gastrointestinal absorption .

Log P and Solubility Trade-offs: While this compound’s moderate Log P enhances cell permeability, its low solubility (<1 mg/mL) necessitates prodrug strategies or nanocarrier formulations, a challenge less pronounced in more polar analogs like CAS 1761-61-1 .

Hazard Profiles : All compared compounds exhibit irritant properties (H315/H319), but this compound’s H335 (respiratory irritation) requires stricter handling protocols compared to CAS 1761-61-1’s milder H302 (acute toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.